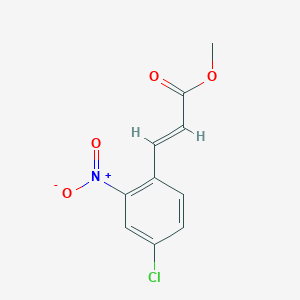

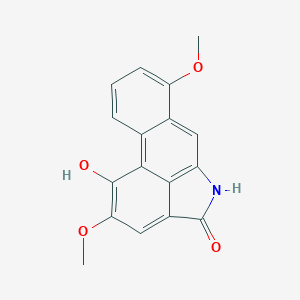

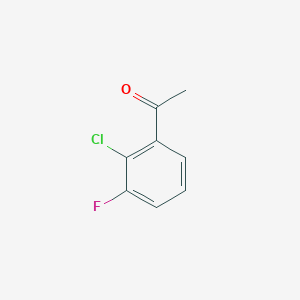

![molecular formula C61H64O12 B127889 Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP CAS No. 150412-81-0](/img/structure/B127889.png)

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP

Vue d'ensemble

Description

The compound "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" is not directly mentioned in the provided papers. However, the papers discuss various glycosyltransferases and the synthesis of oligosaccharides that are structurally related to the compound . These enzymes and synthetic methods are involved in the formation of glycosidic bonds between sugar moieties, which is relevant to the synthesis and understanding of the compound "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" 10.

Synthesis Analysis

The synthesis of oligosaccharides similar to "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" involves enzymatic methods, as described in the papers. For instance, the use of galactosyltransferase enzymes can facilitate the formation of beta(1-4) linkages between galactose and N-acetylglucosamine (GlcNAc) residues . Additionally, chemo-enzymatic synthesis methods have been employed to create specific oligosaccharide epitopes on soluble polymers, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oligosaccharides, including those similar to "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP," is determined by the specific glycosidic linkages between the sugar units. The beta(1-4) linkage mentioned in the compound is a common structural motif in various glycoconjugates and is synthesized by specific glycosyltransferases . The papers also discuss the importance of the three-dimensional structure of glycosphingolipids, which could provide insights into the conformational preferences of the compound 10.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of oligosaccharides like "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" include the action of glycosyltransferases, which transfer sugar moieties to acceptor molecules to form glycosidic bonds . These reactions are often regulated by the availability of activated sugar donors, such as UDP-GlcNAc, and the specificity of the enzyme for the acceptor substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of oligosaccharides are influenced by their monosaccharide composition, linkage types, and overall molecular conformation. These properties can affect solubility, reactivity, and interactions with other biomolecules. The papers provide information on the synthesis and characterization of various oligosaccharides, which can be extrapolated to understand the properties of "Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP" 10.

Applications De Recherche Scientifique

“Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It seems to be related to the study of galactosyltransferases, which are important enzymes for the extension of the glycan chains of glycoproteins and glycolipids . These enzymes play critical roles in cell surface functions and in the immune system .

In one study, the acceptor specificity and several inhibitors of bovine β1,4-Gal-transferase T1 (β4GalT, EC 2.4.1.90) were studied . The researchers synthesized a series of analogs of N-acetylglucosamine (GlcNAc) and GlcNAc-carrying glycopeptides as acceptor substrates . They found that the 4-hydroxyl group of the sugar ring was essential for β4GalT activity, but that the 3-hydroxyl could be replaced by an electronegative group . The aglycone was a major determinant for the rate of Gal-transfer .

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-60-59(69-41-49-30-18-7-19-31-49)57(67-39-47-26-14-5-15-27-47)55(53(72-60)43-65-37-45-22-10-3-11-23-45)73-61-58(68-40-48-28-16-6-17-29-48)56(66-38-46-24-12-4-13-25-46)54(62)52(71-61)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55-,56+,57+,58-,59-,60-,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVBSODSBYNKQA-IMBADGMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H64O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462165 | |

| Record name | Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

989.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP | |

CAS RN |

150412-81-0 | |

| Record name | 4-Methoxyphenyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150412-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

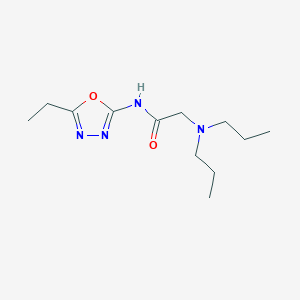

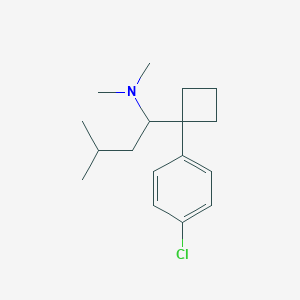

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)